

Application Notes and Protocols: IMP-1710 Click Chemistry for Target Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IMP-1710

Cat. No.: B15623905

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Introduction

IMP-1710 is a potent, selective, and covalent activity-based probe for the deubiquitylating enzyme Ubiquitin carboxy-terminal hydrolase L1 (UCHL1).^{[1][2][3]} This probe possesses a strategically placed alkyne functional group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for the identification and quantification of its protein targets in complex biological systems.^{[1][4]} **IMP-1710** stereoselectively forms a covalent bond with the catalytic cysteine residue (Cys90) of UCHL1, allowing for its robust and specific labeling within intact cells.^{[1][2][3]}

This document provides detailed protocols for utilizing **IMP-1710** in conjunction with click chemistry-based proteomics to identify its cellular targets, with a primary focus on UCHL1. The methodologies outlined here are applicable for activity-based protein profiling (ABPP), target engagement studies, and for elucidating the mechanism of action of UCHL1 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of **IMP-1710**.

Table 1: In Vitro Inhibitory Potency

Compound	Target	Assay	IC ₅₀ (nM)	95% Confidence Interval (nM)
IMP-1710 (alkyne probe)	UCHL1	Ub-Lys-TAMRA FP	38	32-45
Compound 1 (parent inhibitor)	UCHL1	Ub-Lys-TAMRA FP	90	79-100
IMP-1711 (inactive enantiomer)	UCHL1	Ub-Lys-TAMRA FP	>100,000	N/A

Data sourced from fluorescence polarization (FP) assays.[\[1\]](#)[\[2\]](#)

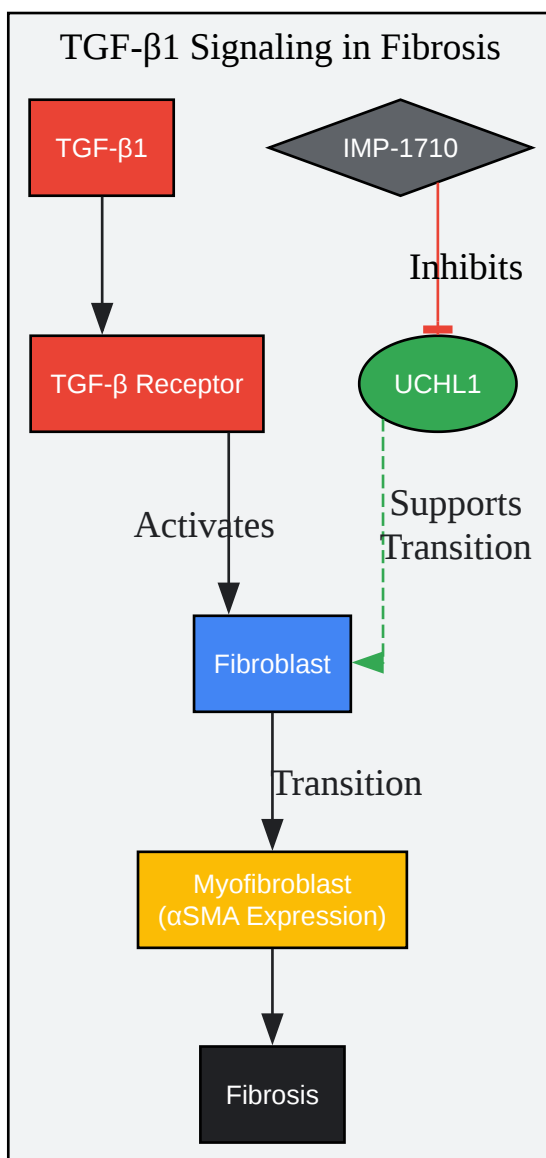
Table 2: Cellular Target Engagement in IPF Fibroblasts

Compound	Target	Assay	IC ₅₀ (nM)
IMP-1710	UCHL1	Inhibition of TGF-β1-induced fibroblast-to-myofibroblast transition	740

This assay measures the functional cellular outcome of UCHL1 inhibition.[\[5\]](#)

Signaling Pathway Context: UCHL1 in Fibrosis

UCHL1 is implicated in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. It induces the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (αSMA) and excessive deposition of extracellular matrix proteins. Inhibition of UCHL1 by **IMP-1710** has been shown to block this pro-fibrotic transition, suggesting that UCHL1 activity is a critical component of the fibrotic signaling cascade.[\[1\]](#)[\[2\]](#)



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Caption: Role of UCHL1 in TGF-β1 induced fibrosis and its inhibition by **IMP-1710**.

Experimental Workflow for Target Identification

The overall workflow for identifying cellular targets of **IMP-1710** involves treating intact cells with the probe, lysing the cells, using a click reaction to attach a biotin tag to the probe-protein conjugate, enriching the biotinylated proteins, and finally identifying the proteins via mass spectrometry.[2]



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Caption: Workflow for **IMP-1710** target identification using click chemistry proteomics.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling with **IMP-1710**

This protocol describes the treatment of live cells with the **IMP-1710** probe to achieve covalent labeling of target proteins.

Materials:

- HEK293T cells (or other cell line of interest)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **IMP-1710** stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS)
- Cell scrapers

Procedure:

- Cell Culture: Culture HEK293T cells in appropriate vessels (e.g., 15 cm dishes) to approximately 80-90% confluency.
- Probe Treatment:
 - Prepare working solutions of **IMP-1710** in complete medium. For quantitative proteomics, a concentration range of 20 nM, 200 nM, and up to 1 μ M can be used to assess concentration-dependent labeling.^{[2][6]}

- Include a vehicle-only control (e.g., 0.1% DMSO).
- Aspirate the old medium from the cells and replace it with the medium containing **IMP-1710** or vehicle.
- Incubation: Incubate the cells for a desired period (e.g., 1 to 3 hours) at 37°C in a CO₂ incubator.^[2]
- Cell Harvest:
 - Aspirate the medium and wash the cells twice with cold PBS.
 - Harvest the cells by scraping into cold PBS.
 - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
 - Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until further processing.

Protocol 2: Cell Lysis and Protein Quantification

Materials:

- Lysis buffer (e.g., RIPA buffer or 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit
- Sonicator

Procedure:

- Cell Lysis: Resuspend the cell pellet in 1 mL of cold lysis buffer per 15 cm dish.
- Homogenization: Incubate on ice for 20 minutes, with vortexing every 5 minutes. Further disrupt the cells by sonication (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) on ice.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Protein Quantification:
 - Collect the supernatant (clarified lysate).
 - Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
 - Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) using lysis buffer.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol attaches a biotin tag to the alkyne-modified proteins labeled by **IMP-1710**.

Materials:

- Normalized protein lysate (1-2 mg/mL)
- Azide-biotin tag (e.g., Azide-PEG3-Biotin) stock solution (10 mM in DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (50 mM in water)
- Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (50 mM in water, freshly prepared)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)
- 1.5 mL microcentrifuge tubes

Procedure:

- Prepare Click Chemistry Master Mix: For each 1 mL of lysate, prepare a master mix of the click reagents. Add the reagents in the following order to avoid premature copper reduction:
 - Azide-Biotin (final concentration: 100 μM)

- TBTA (final concentration: 100 μ M)
- CuSO₄ (final concentration: 1 mM)
- TCEP or Sodium Ascorbate (final concentration: 1 mM)
- Reaction: Add the master mix to the protein lysate.
- Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.^[7]

Protocol 4: Enrichment of Biotinylated Proteins

Materials:

- Streptavidin or NeutrAvidin agarose beads
- Wash Buffer 1 (e.g., 1% SDS in PBS)
- Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
- Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
- PBS

Procedure:

- Bead Preparation: Wash the streptavidin beads three times with PBS according to the manufacturer's instructions.
- Affinity Capture: Add the washed streptavidin beads to the lysate post-click reaction. Incubate for 1-2 hours at 4°C with gentle rotation.^[7]
- Washing:
 - Pellet the beads by centrifugation (1,500 x g for 2 minutes) or using a magnetic stand.
 - Discard the supernatant.
 - Perform a series of stringent washes to remove non-specifically bound proteins:

- Wash twice with Wash Buffer 1.
- Wash twice with Wash Buffer 2.
- Wash three times with PBS.

Protocol 5: On-Bead Digestion and Mass Spectrometry Preparation

Materials:

- Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
- Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
- Sequencing-grade Trypsin and/or Lys-C
- 50 mM ammonium bicarbonate
- Formic acid

Procedure:

- Reduction and Alkylation:
 - Resuspend the washed beads in reduction buffer and incubate for 30 minutes at 56°C.
 - Cool to room temperature. Add alkylation buffer and incubate for 20 minutes in the dark.
- Digestion:
 - Wash the beads with 50 mM ammonium bicarbonate.
 - Resuspend the beads in a solution containing Trypsin/Lys-C in 50 mM ammonium bicarbonate.
 - Incubate overnight at 37°C with shaking.
- Peptide Collection:

- Centrifuge the beads and collect the supernatant containing the digested peptides.
- Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.
- Desalting: Acidify the peptides with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or similar desalting column.
- LC-MS/MS Analysis: Analyze the desalted peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). For quantitative analysis, peptides can be labeled with tandem mass tags (TMT) prior to mass spectrometry.^[2] The resulting data can be used to identify proteins that were significantly enriched in the **IMP-1710**-treated samples compared to controls. The mass spectrometry proteomics data for **IMP-1710** has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD015825.^{[1][2]}

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- To cite this document: BenchChem. [Application Notes and Protocols: IMP-1710 Click Chemistry for Target Identification]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15623905#imp-1710-click-chemistry-protocol-for-target-identification>]

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